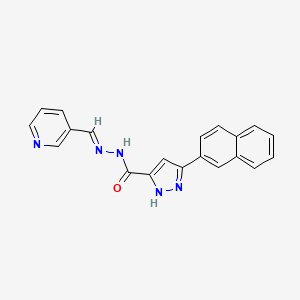

(E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

描述

属性

IUPAC Name |

3-naphthalen-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(25-22-13-14-4-3-9-21-12-14)19-11-18(23-24-19)17-8-7-15-5-1-2-6-16(15)10-17/h1-13H,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRQCURJHTWWMU-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(naphthalen-2-yl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene-2-carbaldehyde with 3-(1H-pyrazol-5-yl)hydrazinecarboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

科学研究应用

(E)-3-(naphthalen-2-yl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials.

作用机制

The mechanism of action of (E)-3-(naphthalen-2-yl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

相似化合物的比较

- (E)-3-(naphthalen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

- (E)-3-(naphthalen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Comparison: Compared to its analogs, (E)-3-(naphthalen-2-yl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s binding affinity, selectivity, and overall biological activity. The presence of the naphthalene moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

生物活性

(E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its diverse biological activities. This compound integrates a pyrazole ring, a naphthalene moiety, and a pyridine ring, making it a subject of interest in medicinal chemistry. Research indicates its potential as an enzyme inhibitor and receptor modulator, with implications in treating various diseases, including cancer and inflammatory conditions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of naphthalene-2-carbaldehyde with 3-(1H-pyrazol-5-yl)hydrazinecarboxamide. The reaction is conducted under reflux conditions in solvents like ethanol or methanol, followed by purification through recrystallization .

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines. For example, a study on substituted pyrazole derivatives revealed that certain compounds effectively inhibited the growth of A549 lung cancer cells, inducing apoptosis .

The biological activity is attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways . Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.

Comparative Analysis with Related Compounds

To assess the unique properties of this compound, it is beneficial to compare it with its analogs:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-3-(naphthalen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | Structure 1 | Moderate anticancer activity |

| (E)-3-(naphthalen-2-yl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide | Structure 2 | High selectivity in enzyme inhibition |

The position of the pyridine ring significantly influences the binding affinity and overall biological activity, highlighting the importance of structural modifications in drug design .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their antitumor effects against various cancer cell lines. Notably, compounds demonstrated IC50 values indicating potent growth inhibition .

- Anti-inflammatory Effects : Pyrazole derivatives have shown promise as anti-inflammatory agents. In vitro studies indicated that these compounds could reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Some derivatives exhibited significant antimicrobial properties against various bacterial strains, indicating their potential use as antimicrobial agents .

常见问题

Basic Research Question

- ¹H/¹³C NMR : Key signals include:

- X-ray crystallography : SHELXL refinement (using Olex2 or similar software) resolves stereochemistry and hydrogen-bonding networks. For example, intermolecular N–H···N interactions stabilize the crystal lattice .

- IR spectroscopy : Confirm hydrazone formation via C=N stretch at ~1600 cm⁻¹ and N–H stretch at ~3200 cm⁻¹ .

How can researchers address contradictions between computational predictions and experimental data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Solvent effects : DFT gas-phase calculations vs. solution/solid-state experimental data. Incorporate solvent models (e.g., PCM) or periodic boundary conditions in DFT .

- Conformational flexibility : Compare multiple DFT-optimized conformers with crystallographic occupancy factors. For example, rotational barriers in the pyridinylmethylene group may lead to polymorphic variations .

- Validation : Use statistical metrics (e.g., RMSD < 0.1 Å for bond lengths) and sensitivity analysis (e.g., varying basis sets like B3LYP/6-311++G** vs. M06-2X) .

What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the hydrazone moiety .

- In vitro assays : Measure IC50 values via fluorescence-based assays. For example, monitor NADH depletion in dehydrogenase inhibition studies .

- SAR analysis : Modify substituents (e.g., naphthyl vs. phenyl groups) to correlate electronic effects (Hammett σ values) with activity trends .

How can synthetic byproducts or impurities be systematically identified and minimized?

Basic Research Question

- HPLC-MS : Detect side products like Z-isomers or hydrolyzed hydrazides (retention time shifts ≥2 min).

- Reaction monitoring : In situ FTIR tracks carbonyl (C=O) disappearance (peak at ~1700 cm⁻¹) to optimize reaction time .

- Purification : Gradient column chromatography (silica gel, hexane:ethyl acetate 7:3 to 1:1) removes unreacted aldehydes .

What advanced computational tools are suitable for studying the compound’s interaction with biological macromolecules?

Advanced Research Question

- MD simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to identify critical interaction phases .

- Pharmacophore modeling : Define essential features (e.g., aromatic π-stacking with pyridine, hydrogen-bond donors) using Discovery Studio .

- ADMET prediction : SwissADME predicts bioavailability (TPSA < 140 Ų) and CYP450 inhibition risks .

What are the best practices for resolving crystal structure disorder in hydrazone-containing compounds?

Advanced Research Question

- SHELXL refinement : Apply PART, SUMP, and ISOR commands to model disordered regions (e.g., naphthyl ring rotations). Use restraints (DELU, SIMU) for thermal parameters .

- Twinned data : Test for twinning (Rint > 0.05) via PLATON’s TWINABS. Refinement in SHELXL with BASF parameter optimizes merged data .

- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts, improving resolution (<0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。